Product packaging for Glycerol distearate(Cat. No.:CAS No. 1188-58-5)

Glycerol distearate

Cat. No.: B072507
CAS No.: 1188-58-5
M. Wt: 625.0 g/mol
InChI Key: UHUSDOQQWJGJQS-UHFFFAOYSA-N
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Description

1,2-Distearoyl-rac-glycerol is a synthetic, racemic diacylglycerol (DAG) featuring two identical stearic acid (C18:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This high-purity compound serves as a critical biochemical tool and synthetic intermediate in lipid research. Its primary research value lies in the study of lipid bilayers and membrane dynamics, where its fully saturated, long acyl chains confer high phase transition temperature, promoting the formation of rigid, well-ordered lamellar structures. Researchers utilize 1,2-Distearoyl-rac-glycerol extensively as a key precursor in the enzymatic or chemical synthesis of more complex phospholipids, such as phosphatidic acid (PA) and its derivatives, enabling the fabrication of tailored liposomal delivery systems. These liposomes are invaluable models for investigating fundamental membrane properties, including permeability, fusion, and lipid-protein interactions. Furthermore, as a neutral lipid, it finds application in the development of stable lipid nanoparticles (LNPs) for nucleic acid encapsulation and drug delivery, where it can influence the particle's stability, encapsulation efficiency, and release kinetics. The compound's well-defined structure provides a reliable standard for analytical chemistry, particularly in mass spectrometry and chromatographic studies aimed at lipidomics and metabolic pathway analysis. By offering a well-characterized DAG species, this reagent empowers investigations into intracellular signaling pathways, although its saturated nature makes it a less potent activator of conventional protein kinase C (PKC) isoforms compared to DAGs with unsaturated chains, a property that is itself useful for controlled experimental setups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H76O5 B072507 Glycerol distearate CAS No. 1188-58-5

Properties

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866179
Record name 3-Hydroxypropane-1,2-diyl dioctadecanoate
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Molecular Weight

625.0 g/mol
Source PubChem
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Physical Description

Solid
Record name Glycerol 1,2-dioctadecanoate
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CAS No.

51063-97-9, 1188-58-5
Record name (±)-1,2-Distearin
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Record name 1,2-Dioctadecanoylglycerol
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Record name Distearin
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Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate
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Record name GLYCERYL 1,2-DISTEARATE
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Record name Glycerol 1,2-dioctadecanoate
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Melting Point

71 - 72 °C
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Biotransformation Pathways of 1,2 Distearoyl Rac Glycerol

Chemical Synthesis Approaches for Diacylglycerols

The chemical synthesis of 1,2-diacylglycerols (DAGs), such as 1,2-Distearoyl-rac-glycerol, can be achieved through various strategies, often involving the protection of glycerol (B35011) hydroxyl groups, acylation, and subsequent deprotection.

A patented chemical synthesis method for 1,2-diglyceride involves the reaction of benzyl (B1604629) glycidyl (B131873) ether with a fatty acid in the presence of a catalyst like p-toluenesulfonic acid. google.com This is followed by hydrogenation to remove the benzyl protecting group, resulting in the 1,2-diacylglycerol. google.com This route is noted for its simple synthetic pathway and straightforward post-treatment, achieving a high total yield of over 75%. google.com

The industrial production of diglycerides is often accomplished through the glycerolysis of triglycerides with glycerol. wikipedia.org This reaction can utilize either vegetable oils or animal fats as the source of triglycerides. wikipedia.org

Starting MaterialKey StepsCatalyst/ReagentOverall YieldReference
D-MannitolIsopropylidene acetal (B89532) formation, oxidation, benzylation, deprotection, acylation, benzyl deprotectionPhase transfer catalyst, triethylamine49.3% researchgate.net
Allyl BromideConversion to allyl 4-methoxyphenyl (B3050149) ether, dihydroxylation, diacylation, deprotectionAD-mix, Ceric ammonium (B1175870) nitrate78% nih.gov
Benzyl Glycidyl EtherReaction with fatty acid, hydrogenationp-Toluenesulfonic acid, Palladium on carbon>75% google.com
TriglyceridesGlycerolysis with glycerol-- wikipedia.org

Enzymatic Synthesis and Metabolism of 1,2-Distearoyl-rac-glycerol

The synthesis and breakdown of 1,2-diacylglycerols within biological systems are tightly regulated processes mediated by specific enzymes. These pathways are crucial for lipid metabolism and cellular signaling.

Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) Activity and Regulation

Acyl-CoA:monoacylglycerol acyltransferase (MGAT) enzymes play a pivotal role in the synthesis of diacylglycerols (DAGs) from monoacylglycerols (MAGs). patsnap.comnih.gov This reaction is a key step in the monoacylglycerol pathway of triglyceride synthesis, which is particularly predominant in the small intestine for the absorption of dietary fats. nih.govmdpi.com The MGAT enzyme catalyzes the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) to a monoacylglycerol, forming a diacylglycerol. patsnap.comoup.com

There are three known isoforms of MGAT: MGAT1, MGAT2, and MGAT3, each with distinct tissue distributions and physiological roles. patsnap.com For instance, MGAT1 is primarily found in the intestine, while MGAT2 is present in the liver and adipose tissue. patsnap.com The activity of MGAT can be influenced by various factors. For example, studies on a peanut MGAT showed maximum activity at a pH range of 7.0 to 8.0 and an optimal temperature of 30°C. oup.com The presence of certain detergents like CHAPS can enhance activity at low concentrations but becomes inhibitory at higher concentrations. oup.com

The regulation of MGAT is critical for maintaining lipid homeostasis. Modulators of MGAT activity, both inhibitors and activators, are of significant research interest for their potential therapeutic applications in metabolic disorders. patsnap.com Inhibitors of MGAT can reduce the synthesis of DAG and subsequently triglycerides, which could be beneficial in conditions like obesity and non-alcoholic fatty liver disease. patsnap.com

EnzymeFunctionPathwayKey FeaturesReference
MGATCatalyzes the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA.Monoacylglycerol pathway of triglyceride synthesisThree isoforms (MGAT1, MGAT2, MGAT3) with distinct tissue distributions. Activity is pH and temperature-dependent. patsnap.comnih.govoup.com

Phospholipase C Mediated Hydrolysis of Phospholipids (B1166683) yielding 1,2-Diacylglycerols

Phospholipase C (PLC) enzymes are another crucial source of 1,2-diacylglycerols in cells. wikipedia.org These enzymes catalyze the hydrolysis of phospholipids, cleaving the phosphodiester bond on the glycerol side to produce a diacylglycerol and a phosphate-containing head group. wikipedia.orgresearchgate.net

A primary substrate for many PLC isozymes is phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org The hydrolysis of PIP2 by PLC yields two important second messengers: 1,2-diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org This signaling pathway is fundamental to a vast array of cellular processes.

PLC enzymes can also act on other phospholipids, such as phosphatidylcholine (PC). nih.govumich.edu Studies have shown that phospholipase C from Bacillus cereus can hydrolyze phosphatidylcholine hydroperoxides to produce 1,2-diacylglycerol hydroperoxides. nih.govtandfonline.com This process is significant as these oxidized diacylglycerols can activate protein kinase C (PKC). nih.govtandfonline.com The activation of different PLC isotypes is regulated by various factors, including G protein subunits, protein tyrosine kinases, and small G proteins. wikipedia.org

EnzymeSubstrate(s)ProductsSignificanceReference
Phospholipase C (PLC)Phosphatidylinositol 4,5-bisphosphate (PIP2), Phosphatidylcholine (PC)1,2-Diacylglycerol (DAG), Inositol 1,4,5-trisphosphate (IP3)Production of second messengers for cellular signaling. wikipedia.orgnih.govumich.edu

Derivatization Strategies for Functionalized 1,2-Distearoyl-rac-glycerol Analogues (e.g., PEGylation)

The modification of 1,2-Distearoyl-rac-glycerol and other diacylglycerols through derivatization strategies like PEGylation can significantly alter their physicochemical properties and enhance their utility in various applications, particularly in drug delivery.

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. broadpharm.combiochempeg.com When applied to lipids like 1,2-distearoyl-rac-glycerol, it can lead to the formation of PEG-diacylglycerols (PEG-DAGs). These PEGylated lipids are crucial components in the formulation of stabilized lipid nanoparticles (SPLPs) and liposomes. openaccesspub.orgnih.gov

The inclusion of PEG-DAGs in lipid-based drug delivery systems offers several advantages. The hydrophilic and uncharged nature of the PEG chains creates a "stealth" effect, reducing the recognition and clearance of the nanoparticles by the reticuloendothelial system. openaccesspub.orgatamanchemicals.com This leads to extended circulation lifetimes of the drug carriers in the bloodstream, allowing for greater accumulation at target sites, such as tumors. openaccesspub.orgnih.gov

The length of the acyl chains in the diacylglycerol anchor of the PEG-lipid influences the stability of the PEG coating and, consequently, the circulation half-life of the nanoparticle. nih.gov Studies have shown that SPLPs formulated with PEG-distearoylglycerol (C18), which has longer acyl chains, exhibit longer circulation times compared to those with shorter chain diacylglycerols like PEG-dimyristoylglycerol (C14). nih.gov This enhanced stability and prolonged circulation can lead to significantly higher levels of gene expression in distal tumor tissues when used for gene delivery. nih.gov

Derivatization StrategyMoleculeApplicationKey AdvantageReference
PEGylation1,2-Distearoyl-rac-glycerolDrug delivery (Liposomes, Stabilized Lipid Nanoparticles)Extended circulation lifetime, enhanced stability, improved drug targeting. openaccesspub.orgnih.gov

Cellular and Subcellular Roles of 1,2 Distearoyl Rac Glycerol

Elucidation of Signal Transduction Mechanisms Involving 1,2-Distearoyl-rac-glycerol

As a signaling molecule, 1,2-Distearoyl-rac-glycerol is instrumental in transmitting signals from the cell membrane to intracellular targets. Its generation, typically through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C, initiates a cascade of events that regulate diverse cellular processes.

One of the most well-documented roles of diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cellular signaling. creative-proteomics.com Upon its generation, DAG remains within the cell membrane, where it recruits PKC isozymes from the cytosol and allosterically activates them by binding to their C1 domain. creative-proteomics.comnih.gov This activation is a critical step in numerous signaling pathways that control cell proliferation, differentiation, and apoptosis. creative-proteomics.com

Different PKC isoforms exhibit varied sensitivities and preferences for DAG molecules with different fatty acid compositions. Conventional PKCs (cPKCs), such as α, β, and γ, and novel PKCs (nPKCs), like δ, ε, η, and θ, are all known to be activated by DAG. nih.gov Research into the activation of these isozymes by various DAG species reveals a nuanced regulatory mechanism. For instance, studies have shown that PKC isoforms can have distinct preferences for DAGs containing shorter, saturated fatty acids versus those with longer, polyunsaturated fatty acids. This differential regulation is crucial for their specific physiological functions. Saturated diacylglycerols, like 1,2-distearin, have been shown to have no effect on certain cellular communication pathways, in contrast to their unsaturated counterparts which can be inhibitory. nih.gov This suggests that the specific structure of the DAG molecule, including the saturation of its fatty acid chains, is a key determinant of its signaling outcome.

Table 1: Differential Activation of PKC Isozymes by Diacylglycerol (DAG) Species This table summarizes findings on the activation of various PKC isozymes by DAG, highlighting the differential responses that underpin their specific cellular functions.

PKC IsozymeGeneral Role in Activation by DAGSpecific Observations
Conventional (cPKC) Activated by both Ca²⁺ and DAG. nih.govOften couple extracellular stimuli to processes regulated by dynamic changes in Ca²⁺ and DAG. nih.gov
Novel (nPKC) Activated by DAG alone. nih.govMediate cellular responses independent of intracellular calcium fluctuations. nih.gov
PKCα Allosterically activated by DAG. nih.govDGKζ can spatially regulate PKCα activity by metabolizing local DAG. nih.gov

The activation of PKC by DAG initiates a phosphorylation cascade that affects numerous downstream effector proteins. youtube.com These effectors, in turn, mediate a wide array of cellular responses. Beyond PKC, DAG can also directly activate other proteins with C1 domains, including Ras guanyl nucleotide-releasing proteins (RasGRPs), the chimaerins, and Munc13 family proteins involved in exocytosis. nih.govmdpi.com

The cellular responses governed by DAG-mediated signaling are extensive. They include the regulation of gene expression, cytoskeletal reorganization, cell growth, and apoptosis. nih.gov In the context of the Golgi apparatus, DAG is essential for the recruitment and activation of proteins required for the formation of transport carriers, such as Protein Kinase D (PKD). nih.gov A reduction in cellular DAG levels can inhibit this recruitment and block trafficking from the trans-Golgi network to the plasma membrane. nih.gov This highlights the integral role of DAG in maintaining the flow of proteins and lipids through the secretory pathway. molbiolcell.org The balance between DAG and its phosphorylated product, phosphatidic acid (PA), is tightly controlled by diacylglycerol kinases (DGKs), which fine-tunes these cellular responses. nih.govmdpi.com

Contributions to Biological Membrane Dynamics and Structure

The biophysical properties of 1,2-Distearoyl-rac-glycerol significantly influence the structure and dynamics of cellular membranes. Its small polar head group and bulky, hydrophobic acyl chains give it a distinct conical shape, which has profound implications for membrane architecture and function. um.esnih.gov

The incorporation of diacylglycerols like 1,2-Distearoyl-rac-glycerol into a lipid bilayer alters its physical properties. The two saturated stearic acid chains contribute to a more ordered and less fluid membrane environment compared to DAGs with unsaturated chains. Monolayers of 1,2-distearin have been observed to be condensed, in contrast to the more expanded and unstable monolayers of 1,3-distearin. researchgate.net

A key structural role of DAG is its ability to induce negative membrane curvature. nih.govplos.org Due to its conical shape, with a small glycerol (B35011) headgroup relative to its two acyl chains, DAG does not pack well in a flat bilayer. um.es When concentrated in a specific area of a membrane leaflet, it generates stress that encourages the membrane to bend away from the bulky acyl chains and towards the small headgroup. nih.govplos.org This property is fundamental to processes that require significant membrane deformation, such as the budding of vesicles. creative-proteomics.com

The presence of 1,2-Distearoyl-rac-glycerol in the membrane can influence the function of associated proteins. As a key component of the lipid bilayer, it directly interacts with the transmembrane domains of integral proteins and the membrane-binding domains of peripheral proteins. These lipid-protein interactions are crucial for the stability and activity of many membrane proteins. researchgate.net

Furthermore, by activating peripheral enzymes like PKC and recruiting them to the membrane, DAG serves as a critical link between the lipid environment and cellular signaling pathways. creative-proteomics.com The local concentration of DAG can create specific membrane domains that facilitate the assembly of signaling complexes, thereby regulating the activity of membrane-associated enzymes.

The ability of diacylglycerol to induce negative membrane curvature is crucial for membrane fusion and fission, which are central to vesicle trafficking. creative-proteomics.complos.org Membrane fusion, the merging of two separate lipid bilayers, requires the formation of highly curved, non-bilayer lipid intermediates, a process that is energetically favored by the presence of conical lipids like DAG. um.esnih.govnih.gov Studies have shown that DAG is required for the fusion of nuclear envelope precursors and for vacuole fusion in yeast. nih.govplos.org

Similarly, membrane fission, the process by which a vesicle pinches off from a larger membrane, also involves the formation of a highly curved membrane "neck". nih.gov The accumulation of DAG in the outer leaflet can promote this negative curvature, facilitating the scission event. nih.gov Diacylglycerol is implicated in retrograde transport from the Golgi to the endoplasmic reticulum by playing a role in the late stages of COPI vesicle formation. molbiolcell.org Through its influence on membrane curvature, 1,2-Distearoyl-rac-glycerol is a key player in the dynamic remodeling of membranes that underlies endocytosis, exocytosis, and the transport of materials between organelles. creative-proteomics.comnih.govnih.gov

Participation in Endogenous Lipid Metabolism and Homeostasis

1,2-Distearoyl-rac-glycerol is a key intermediate in the intricate network of endogenous lipid metabolism, playing a pivotal role in the synthesis and breakdown of complex lipids, thereby contributing to the maintenance of lipid homeostasis. Its metabolic fate is largely determined by the cellular context and the activity of various enzymes that regulate the balance between different lipid classes.

As a diacylglycerol (DAG), 1,2-distearoyl-rac-glycerol sits (B43327) at a critical metabolic branch point. It serves as a direct precursor for the synthesis of both storage lipids (triacylglycerols) and structural lipids (phospholipids). The metabolic pathways involving 1,2-distearoyl-rac-glycerol are tightly regulated to ensure that cellular energy stores and membrane composition are appropriately maintained.

Synthesis of Triacylglycerols:

One of the primary metabolic fates of 1,2-distearoyl-rac-glycerol is its conversion to triacylglycerol (TAG). This reaction is catalyzed by enzymes belonging to the diacylglycerol O-acyltransferase (DGAT) family. DGATs transfer a third fatty acyl-CoA, which can be stearoyl-CoA or another fatty acyl-CoA, to the vacant sn-3 position of the glycerol backbone of 1,2-distearoyl-rac-glycerol. The resulting TAG, 1,2,3-tristearoyl-rac-glycerol (tristearin), is a neutral lipid that is stored in lipid droplets within the cytoplasm. This process is a fundamental mechanism for energy storage in cells.

Synthesis of Phospholipids:

Alternatively, 1,2-distearoyl-rac-glycerol can be utilized for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). This occurs through the action of cholinephosphotransferase and ethanolaminephosphotransferase, respectively. These enzymes catalyze the transfer of a phosphocholine (B91661) or phosphoethanolamine headgroup from CDP-choline or CDP-ethanolamine to the sn-3 hydroxyl group of 1,2-distearoyl-rac-glycerol. The resulting phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, are essential components of cellular membranes, contributing to their structural integrity and function.

Generation from Phosphatidic Acid:

The endogenous production of 1,2-distearoyl-rac-glycerol is primarily achieved through the dephosphorylation of its precursor, 1,2-distearoyl-rac-glycero-3-phosphate, also known as phosphatidic acid (PA). This reaction is catalyzed by a family of enzymes called phosphatidic acid phosphatases (PAPs), also known as lipins. The activity and subcellular localization of these enzymes are critical regulatory points in lipid metabolism, controlling the flux of substrates towards either TAG or phospholipid synthesis.

Role in Lipid Homeostasis:

The balance between the utilization of 1,2-distearoyl-rac-glycerol for TAG or phospholipid synthesis is crucial for maintaining lipid homeostasis. creative-proteomics.com This balance is influenced by the cell's energy status and its requirements for membrane biogenesis. For instance, under conditions of excess fatty acid availability, the flux of 1,2-distearoyl-rac-glycerol is directed towards TAG synthesis for storage. Conversely, during periods of rapid cell growth and proliferation, there is an increased demand for phospholipid synthesis to support the expansion of cellular membranes.

The specific fatty acid composition of DAGs, such as the presence of two saturated stearoyl chains in 1,2-distearoyl-rac-glycerol, can influence the properties of the resulting complex lipids and the membranes they constitute. The incorporation of saturated fatty acids into phospholipids can decrease membrane fluidity.

Detailed Research Findings on Diacylglycerol Metabolism:

Research has highlighted the importance of specific DAG species in cellular processes. While studies focusing exclusively on 1,2-distearoyl-rac-glycerol are limited, the broader context of saturated DAG metabolism provides valuable insights.

Metabolic Process Enzymes Involved Substrate Product Cellular Location Key Findings
Triacylglycerol Synthesis Diacylglycerol O-acyltransferases (DGATs)1,2-Distearoyl-rac-glycerol1,2,3-Tristearoyl-rac-glycerolEndoplasmic ReticulumDGAT enzymes are crucial for the final step in TAG synthesis, and their activity is a key determinant of cellular lipid storage.
Phosphatidylcholine Synthesis Cholinephosphotransferase1,2-Distearoyl-rac-glycerol1,2-Distearoyl-sn-glycero-3-phosphocholineEndoplasmic ReticulumThis pathway is essential for the de novo synthesis of a major membrane phospholipid.
Phosphatidylethanolamine Synthesis Ethanolaminephosphotransferase1,2-Distearoyl-rac-glycerol1,2-Distearoyl-sn-glycero-3-phosphoethanolamineEndoplasmic ReticulumThis pathway contributes to the diversity of membrane phospholipid composition.
Generation of Diacylglycerol Phosphatidic Acid Phosphatases (Lipins)1,2-Distearoyl-rac-glycero-3-phosphate1,2-Distearoyl-rac-glycerolCytosol, Endoplasmic ReticulumThe activity of lipins is a critical regulatory point, controlling the supply of DAG for further lipid synthesis.

The subcellular localization of these metabolic processes is critical for their regulation and integration with other cellular functions. The endoplasmic reticulum is the primary site for the synthesis of both triacylglycerols and phospholipids from 1,2-distearoyl-rac-glycerol. The enzymes involved in these pathways are integral membrane proteins of the ER, ensuring the efficient channeling of intermediates.

Advanced Research Applications of 1,2 Distearoyl Rac Glycerol in Biomedical Sciences

Development and Optimization of Liposomal and Nanocarrier Systems

1,2-Distearoyl-rac-glycerol and its derivatives are integral to the formulation of liposomes and other nanocarriers designed to improve the therapeutic efficacy of various medicinal agents. These lipids contribute to the structural integrity and functionality of the nanocarriers, enabling advanced drug delivery strategies.

Formulation Strategies for Encapsulation of Hydrophobic Therapeutic Agents

The amphiphilic nature of 1,2-Distearoyl-rac-glycerol, with its polar glycerol (B35011) head group and non-polar fatty acid tails, makes it a crucial excipient in formulations designed to encapsulate hydrophobic drugs. These drugs, which are poorly soluble in aqueous environments, can be partitioned within the hydrophobic core of the lipid bilayer of liposomes or the solid lipid matrix of solid lipid nanoparticles (SLNs). wisdomlib.orgnih.govmdpi.com The inclusion of 1,2-Distearoyl-rac-glycerol and its derivatives helps to stabilize these structures, enhancing the loading capacity and preventing premature drug leakage.

One common strategy involves the use of 1,2-Distearoyl-rac-glycerol in the fabrication of SLNs. These carriers are composed of a solid lipid core that can solubilize lipophilic drugs. wisdomlib.orgnih.gov The solid nature of the matrix provides a controlled release profile for the encapsulated agent. Different types of SLNs can be formulated to optimize drug encapsulation and release, including drug-enriched shell models and drug-enriched core models. wisdomlib.org

Nanocarrier TypeFormulation PrincipleAdvantage for Hydrophobic Drugs
Liposomes Self-assembly of phospholipids (B1166683) and other lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), into bilayer vesicles in an aqueous medium.Encapsulation within the lipid bilayer enhances solubility and bioavailability.
Solid Lipid Nanoparticles (SLNs) Dispersion of melted lipids containing the dissolved hydrophobic drug in an aqueous surfactant solution, followed by cooling and solidification. wisdomlib.orgnih.govProvides a stable solid matrix for drug incorporation, offering protection from degradation and controlled release. wisdomlib.org
Nanostructured Lipid Carriers (NLCs) Similar to SLNs but with a lipid matrix composed of a blend of solid and liquid lipids, creating imperfections that increase drug loading capacity. nih.govmdpi.comThe less-ordered lipid structure accommodates larger amounts of the hydrophobic drug and can prevent drug expulsion during storage. nih.gov

Engineering for Enhanced Pharmacokinetic Properties and Biodistribution

A significant challenge in drug delivery is the rapid clearance of nanocarriers from the bloodstream by the mononuclear phagocyte system (MPS). To overcome this, derivatives of 1,2-Distearoyl-rac-glycerol are used to create "stealth" nanocarriers with prolonged circulation times. The most common modification is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the lipid headgroup.

A widely used PEGylated lipid is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). While not a direct derivative of 1,2-Distearoyl-rac-glycerol, its distearoyl lipid tails are structurally analogous. The presence of the hydrophilic PEG chains on the surface of liposomes or other nanocarriers creates a steric barrier that reduces opsonization and subsequent uptake by MPS cells in the liver and spleen. nih.gov This "stealth" characteristic leads to a longer half-life of the nanocarrier in the blood, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Studies have shown that the biodistribution and pharmacokinetics of liposomes are significantly influenced by their lipid composition and surface modifications. nih.gov For instance, PEGylated liposomes exhibit significantly different clearance patterns compared to non-PEGylated liposomes and exosomes, with a reduced accumulation in the liver and a longer presence in the circulation. nih.gov

FormulationKey FeatureImpact on Pharmacokinetics
Conventional Liposomes Composed of lipids like DSPC without surface modification.Rapid clearance from the bloodstream by the mononuclear phagocyte system.
PEGylated "Stealth" Liposomes Surface modification with PEG-conjugated lipids (e.g., DSPE-PEG2000).Reduced opsonization, leading to prolonged circulation half-life and enhanced accumulation in tumors via the EPR effect. nih.gov
Exosomes Natural, cell-derived vesicles.Exhibit different biodistribution profiles compared to synthetic liposomes, with significant accumulation in the liver. nih.gov

Mechanisms of Targeted Drug Delivery and Therapeutic Efficacy Augmentation

Beyond passive targeting through the EPR effect, nanocarriers formulated with derivatives of 1,2-Distearoyl-rac-glycerol can be engineered for active targeting. This is achieved by attaching specific ligands to the nanocarrier surface that recognize and bind to receptors overexpressed on target cells.

For example, liposomes can be functionalized with peptides, antibodies, or other molecules that direct them to specific tissues or cells. Anionic liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) have been shown to induce antigen-specific regulatory T cells, which can be harnessed for vaccination against atherosclerosis. nih.gov The uptake of these liposomes by antigen-presenting cells is mediated by complement component 1q (C1q) and scavenger receptors. nih.gov This demonstrates a mechanism where the lipid composition of the nanocarrier directly influences its interaction with biological systems to achieve a targeted therapeutic effect.

The release of the encapsulated drug from the nanocarrier at the target site is another critical aspect of therapeutic efficacy. Drug release can be triggered by various internal or external stimuli, such as changes in pH, temperature, or the presence of specific enzymes. sci-hub.senih.govnih.gov For nanocarriers made with ester-containing lipids like 1,2-Distearoyl-rac-glycerol, drug release can occur through the hydrolysis of the ester bonds, which can be catalyzed by enzymes present in the target tissue. sci-hub.senih.gov

Targeting StrategyMechanismExample
Passive Targeting (EPR Effect) Nanocarriers accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.PEGylated liposomes delivering chemotherapy agents to solid tumors.
Active Targeting Ligands on the nanocarrier surface bind to specific receptors on target cells, enhancing cellular uptake.DSPG-containing liposomes for inducing antigen-specific T-cell responses. nih.gov
Stimuli-Responsive Release Drug release is triggered by specific conditions at the target site (e.g., lower pH in tumors, enzymatic activity). sci-hub.senih.govnih.govHydrolysis of ester linkages in the lipid matrix leading to the release of the encapsulated drug. sci-hub.se

Investigating Formulation Stability and Biocompatibility of Nanocarriers

The stability of nanocarrier formulations is paramount for their clinical translation. The choice of lipids, including 1,2-Distearoyl-rac-glycerol and its derivatives, significantly impacts the physical and chemical stability of the nanoparticles. The saturated stearoyl chains of 1,2-Distearoyl-rac-glycerol contribute to a more rigid and stable lipid bilayer compared to unsaturated lipids, which can reduce drug leakage and improve the shelf-life of the formulation.

Recent research has explored the replacement of commonly used lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in mRNA-lipid nanoparticles to mitigate potential adverse effects. researchgate.net Studies have shown that by carefully selecting combinations of other lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (SHPE), the size and permeability of the nanoparticles can be maintained, ensuring formulation stability. researchgate.net

Biocompatibility is another critical consideration. The lipids used in nanocarriers should be non-toxic and biodegradable. qub.ac.uk Lipids such as 1,2-Distearoyl-rac-glycerol are generally considered biocompatible as they are composed of naturally occurring fatty acids and a glycerol backbone. However, comprehensive in vitro and in vivo studies are necessary to evaluate the biocompatibility of any new formulation. These studies typically assess cytotoxicity, hemolytic activity, and immunological responses. For instance, IJA-liposomes formulated with DSPC and other lipids have demonstrated high biocompatibility in both monolayer and cancer spheroid models. qub.ac.uk

Utility in Gene and Nucleic Acid Delivery Platforms

The delivery of genetic material, such as plasmid DNA and small interfering RNA (siRNA), into cells is a cornerstone of gene therapy. Cationic liposomes are widely used as non-viral vectors for this purpose. nih.govencapsula.com These liposomes are typically formulated with a cationic lipid, which electrostatically interacts with the negatively charged nucleic acids, and a neutral helper lipid, such as a derivative of 1,2-Distearoyl-rac-glycerol, to stabilize the lipoplex structure.

While direct use of 1,2-Distearoyl-rac-glycerol in these platforms is less common, its derivatives with cationic headgroups or its use as a structural component in more complex formulations are being explored. The helper lipid plays a crucial role in the transfection efficiency of the lipoplex by facilitating the fusion of the lipoplex with the cell membrane or the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.

Construction of Model Membrane Systems for Fundamental Biophysical Studies

1,2-Distearoyl-rac-glycerol and its phosphocholine (B91661) derivative, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are valuable tools for the construction of artificial model membranes. nih.gov These model systems, such as planar supported lipid bilayers and giant unilamellar vesicles (GUVs), allow researchers to study the fundamental physical and chemical properties of biological membranes in a controlled environment.

The long, saturated acyl chains of DSPC result in a high main phase transition temperature, meaning that at physiological temperatures, membranes composed primarily of DSPC are in a gel-like, ordered state. This property is useful for studying lipid packing, phase behavior, and the formation of lipid domains (rafts). nih.govcmu.eduresearchgate.netarxiv.org

For example, sum-frequency vibrational spectroscopy has been used to study the influence of cholesterol on the phase behavior of DSPC planar supported lipid bilayers. nih.gov These studies have revealed that cholesterol significantly affects the phase segregation and domain distribution in a concentration-dependent manner, providing insights into the complex interactions between lipids in cell membranes. nih.gov

Model Membrane SystemApplicationKey Findings
Planar Supported Lipid Bilayers (PSLBs) Studying lipid phase behavior and the effect of other molecules like cholesterol.Cholesterol modulates the phase segregation and domain distribution in DSPC membranes. nih.gov
Giant Unilamellar Vesicles (GUVs) Investigating membrane mechanics, protein-lipid interactions, and membrane fusion.The method of GUV preparation can significantly impact the compositional uniformity of the vesicles.

Analysis of Intermolecular Hydrogen Bonding and Phase Transition Behavior

The physicochemical properties of 1,2-Distearoyl-rac-glycerol, which govern its behavior in lipid assemblies, are largely dictated by intermolecular forces, particularly hydrogen bonding, and its thermotropic phase behavior.

Intermolecular Hydrogen Bonding: The primary site for hydrogen bonding in 1,2-Distearoyl-rac-glycerol is the free hydroxyl group on the glycerol backbone. This group can act as both a hydrogen bond donor and acceptor, leading to interactions with neighboring lipid molecules or with water molecules in aqueous environments. These hydrogen bonds play a crucial role in the packing and stability of lipid structures.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are instrumental in studying these interactions. The stretching vibration of the hydroxyl (-OH) group is particularly sensitive to its hydrogen-bonding environment. A broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is indicative of intermolecular hydrogen bonding. The C=O stretching vibration of the ester groups can also be influenced by hydrogen bonding, although to a lesser extent.

Table 1: Representative FTIR Spectral Bands for Analyzing Intermolecular Hydrogen Bonding in 1,2-Distearoyl-rac-glycerol.
Vibrational ModeTypical Wavenumber (cm⁻¹)Interpretation
O-H Stretching~3400 (broad)Indicates the presence of intermolecular hydrogen bonds involving the hydroxyl group.
C-H Stretching (Acyl Chains)2850-2960Relates to the conformation and packing of the stearoyl chains.
C=O Stretching (Ester)~1735Reflects the environment of the carbonyl groups at the glycerol-acyl chain linkage.

Phase Transition Behavior: Like other lipids, 1,2-Distearoyl-rac-glycerol exhibits thermotropic polymorphism, meaning it can exist in different physical states (e.g., gel, liquid-crystalline) depending on the temperature. The transition between these phases is a critical determinant of the fluidity and function of lipid membranes and delivery systems.

Differential Scanning Calorimetry (DSC) is a primary technique used to characterize these phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures at which phase transitions occur and the enthalpy changes associated with them. For rac-1,2-Distearoylglycerol, a melting point in the range of 72-74 °C has been reported sigmaaldrich.com. This transition corresponds to the melting from a more ordered gel phase to a more disordered liquid-crystalline phase.

Table 2: Phase Transition Data for 1,2-Distearoyl-rac-glycerol.
ParameterValueSignificance
Melting Temperature (Tm)72-74 °C sigmaaldrich.comTemperature of the main gel-to-liquid crystalline phase transition.

Design of Ultraswollen Bicontinuous Cubic Phases for Membrane Protein Crystallization

Membrane proteins are notoriously difficult to crystallize for structural studies due to their amphipathic nature. Lipidic cubic phases (LCPs) have emerged as a powerful matrix for their crystallization cymitquimica.com. These are formed by self-assembly of certain lipids in water, creating a continuous, curved lipid bilayer that is interspersed with a network of aqueous channels.

While traditional LCPs are effective, there is a growing need for "ultraswollen" bicontinuous cubic phases with larger water channels to accommodate membrane proteins with large extracellular domains. Research has shown that anionic phospholipids can be combined with monoacylglycerols to create thermodynamically stable ultraswollen bicontinuous cubic phases jenabioscience.com. A closely related compound, 1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG), has been successfully used for this purpose jenabioscience.com. The principle involves the electrostatic repulsion between the charged headgroups of the anionic phospholipid, which helps to increase the water channel diameter significantly.

Applications in Cell Culture Media and Promotion of Cell Growth and Viability

Diacylglycerols are not only structural components of cell membranes but also important signaling molecules. The addition of exogenous diacylglycerols to cell culture media can have a profound impact on cell proliferation and viability.

Research has demonstrated that synthetic diacylglycerols can stimulate DNA synthesis and cell division in quiescent cells, such as mouse 3T3 fibroblasts nih.gov. This mitogenic effect is largely attributed to the activation of protein kinase C (PKC), a key enzyme in many signal transduction pathways that control cell growth nih.gov. 1,2-Diacylglycerols are endogenous activators of PKC.

Furthermore, diacylglycerols have been shown to enhance Wnt/β-catenin signaling, a pathway crucial for embryonic development and tissue homeostasis in adults. Exogenous diacylglycerol can potentiate this signaling cascade, leading to increased levels of nuclear β-catenin, which in turn activates the transcription of genes involved in cell proliferation. This enhancement is linked to the stimulation of macropinocytosis, a process of nutrient uptake.

The addition of 1,2-Distearoyl-rac-glycerol to cell culture media, therefore, represents a promising strategy to promote the growth and viability of various cell lines. Its ability to activate key signaling pathways can be particularly beneficial for expanding cell populations for applications in tissue engineering, regenerative medicine, and the production of therapeutic proteins. An increase in nuclear diacylglycerol has been observed during cell proliferation in vivo, highlighting its physiological relevance in this process nih.govresearchgate.net.

Advanced Analytical and Characterization Methodologies for 1,2 Distearoyl Rac Glycerol

Spectroscopic Techniques for Conformational and Intermolecular Interaction Analysis

Spectroscopic methods are powerful tools for probing the conformational states and intermolecular interactions of 1,2-Distearoyl-rac-glycerol at a molecular level. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the molecule's structure and its interactions with its environment.

FTIR spectroscopy can be used to study the vibrational modes of the ester carbonyl groups and the acyl chains of 1,2-Distearoyl-rac-glycerol. Changes in the frequency and shape of the C=O stretching band, typically observed around 1740 cm⁻¹, can indicate alterations in the local environment and hydrogen bonding interactions. The methylene (B1212753) (CH₂) rocking and scissoring vibrations in the acyl chains provide information about their conformational order and packing.

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers a detailed picture of the molecular structure. Chemical shifts and coupling constants of the protons in the glycerol (B35011) backbone and the fatty acid chains can be used to determine the molecule's conformation in solution. Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing crucial data on the spatial arrangement of the molecule.

Chromatographic Separation and Quantification in Complex Biological and Synthetic Matrices

The accurate separation and quantification of 1,2-Distearoyl-rac-glycerol from complex matrices, such as biological tissues, plasma, or synthetic lipid mixtures, are critical for metabolic and formulation studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for this purpose.

Reverse-phase HPLC (RP-HPLC) is frequently used for the separation of different diacylglycerol isomers and species. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The choice of column chemistry and mobile phase composition is crucial for achieving optimal resolution. For detection and quantification, HPLC systems can be coupled with various detectors, including evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or mass spectrometers (MS). HPLC-MS, in particular, provides high sensitivity and selectivity, allowing for the confident identification and quantification of 1,2-Distearoyl-rac-glycerol even at low concentrations.

Gas chromatography is another powerful technique, especially after derivatization of the diacylglycerol to increase its volatility. The fatty acid composition of 1,2-Distearoyl-rac-glycerol can be determined by GC analysis of the fatty acid methyl esters (FAMEs) obtained after transesterification.

A summary of chromatographic methods is presented in the table below.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Method Application
RP-HPLC C18, C8Acetonitrile, Methanol, Water gradientsELSD, CAD, MSQuantification in plasma and lipid formulations
GC-FID Phenyl-methylpolysiloxaneHelium, HydrogenFlame Ionization Detector (FID)Fatty acid composition analysis (as FAMEs)
GC-MS Phenyl-methylpolysiloxaneHeliumMass Spectrometry (MS)Identification and quantification of derivatized glycerol

X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) for Polymorphic Studies

The solid-state properties of 1,2-Distearoyl-rac-glycerol are of significant interest, particularly in the context of lipid-based drug delivery systems where the physical form of the lipid can influence stability and release characteristics. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a key aspect of its solid-state behavior. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are the primary techniques used to investigate the polymorphic forms of 1,2-Distearoyl-rac-glycerol.

X-ray diffraction provides information about the long-range crystalline order. The diffraction pattern, characterized by the position and intensity of the diffraction peaks, is unique to each polymorphic form. Wide-angle X-ray scattering (WAXS) gives insights into the packing of the acyl chains, while small-angle X-ray scattering (SAXS) reveals information about the lamellar stacking of the lipid bilayers.

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of the different polymorphs. Each polymorphic form will have a distinct melting temperature and enthalpy, allowing for their identification and the study of transitions between them. For instance, a less stable polymorph may melt at a lower temperature and then recrystallize into a more stable form which then melts at a higher temperature.

The table below summarizes the typical polymorphic forms of diacylglycerols and their characterization.

Polymorphic Form Chain Packing Typical Melting Point Range (°C) Characterization Notes
α (alpha) HexagonalLowerMetastable form, often appears upon rapid cooling.
β' (beta prime) OrthorhombicIntermediateMore stable than α, often desired in food applications.
β (beta) TriclinicHigherMost stable form, characterized by a dense packing.

Application of Isotopic Labeling for Metabolic Tracing and Pharmacodynamic Profiling

Isotopic labeling is a powerful technique to trace the metabolic fate of 1,2-Distearoyl-rac-glycerol in vivo and in vitro. By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), the labeled molecule can be distinguished from its endogenous counterparts using mass spectrometry.

This approach allows for detailed pharmacokinetic studies, tracking the absorption, distribution, metabolism, and excretion (ADME) of the administered 1,2-Distearoyl-rac-glycerol. For instance, by labeling the glycerol backbone or the stearoyl chains, researchers can follow how the molecule is hydrolyzed and its components are re-esterified into other lipid species, such as triglycerides or phospholipids (B1166683).

In pharmacodynamic studies, isotopic labeling can help to elucidate the mechanism of action. By tracing the labeled 1,2-Distearoyl-rac-glycerol to its site of action, such as specific cell membranes or organelles, its role in signaling pathways can be investigated. This is particularly relevant for understanding its function as a second messenger.

The use of stable isotopes offers a significant advantage over radioactive labeling (e.g., with ¹⁴C or ³H) as it avoids the safety concerns associated with radioactivity and allows for studies in humans.

Isotope Labeled Position Analytical Technique Application
¹³C Glycerol backbone or acyl chainsLC-MS/MS, GC-MSMetabolic flux analysis, pathway tracing
²H (Deuterium) Glycerol backbone or acyl chainsLC-MS/MS, GC-MSPharmacokinetic studies, determination of bioavailability

Complex Interactions and Phase Behavior of 1,2 Distearoyl Rac Glycerol in Lipid Systems

Investigation of Molecular Chain-Chain Interactions and Polymorphic Crystallization Kinetics

The arrangement and interactions of the acyl chains in 1,2-Distearoyl-rac-glycerol are critical determinants of its physical properties. Like other triacylglycerols (TAGs), DSG exhibits polymorphism, the ability to crystallize in multiple crystal forms with different packing arrangements and thermodynamic stabilities. Key molecular interactions, including glycerol (B35011) conformation, aliphatic chain packing, and methyl end stacking, significantly influence these polymorphic structures. mdpi.com The similarity or difference between the fatty acid chains dictates the formation of either double-chain length (2L) or triple-chain length (3L) structures. mdpi.com

In mixtures, the interactions become even more complex. For instance, in binary mixtures with other TAGs like 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS), the formation of molecular compounds with distinct polymorphic forms (αc, β′c, and βc) has been observed. researchgate.netnii.ac.jp These molecular compounds can exhibit different crystallization kinetics compared to the individual components. Time-resolved X-ray diffraction (XRD) studies have shown that the αc and βc forms of a molecular compound between SOS and 1,2-distearoyl-3-oleoyl-rac-glycerol (B52905) (SSO) crystallize more rapidly than the corresponding polymorphs of the pure substances. researchgate.netnii.ac.jp This is attributed to kinetic processes of nucleation that favor the formation of double chain-length structures. researchgate.netnii.ac.jp

The stability of these polymorphic forms is influenced by factors such as temperature and the rate of cooling or heating. nih.govresearchgate.net Less stable polymorphs are often formed at higher cooling and heating rates, while slower thermal treatments allow for the formation of more stable forms. nih.govresearchgate.net The transformation between polymorphs can occur in the solid state or through a process called melt-mediation, where a less stable form melts before a more stable form crystallizes. researchgate.net

Ternary and Binary Phase Behavior in Mixtures with Other Glycerolipids and Phospholipids (B1166683)

The phase behavior of 1,2-Distearoyl-rac-glycerol in binary and ternary mixtures with other lipids is crucial for understanding and controlling the physical properties of lipid-based formulations. The mixing behavior of TAGs can generally be categorized into three types: solid-solution, eutectic, and molecular compound formation. dss.go.thub.edu

Solid-solution: The components are miscible in the solid state and can replace each other in the crystal lattice. dss.go.th

Eutectic: The components are immiscible in the solid state, resulting in a mixture with a lower melting point than either of the individual components. dss.go.thub.eduacs.org

Molecular compound: Specific interactions between the components lead to the formation of a new crystal structure with a distinct stoichiometry. dss.go.thub.eduacs.org

Research on binary mixtures of TAGs has revealed the formation of molecular compounds in various systems. For example, mixtures of 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) form thermodynamically stable molecular compound crystals. acs.org In contrast, mixtures of 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (OOP) with either OPO or PPO form metastable molecular compounds that can separate into eutectic systems over time. acs.org

In a binary system of 1,3-dicaproyl-2-stearoyl-sn-glycerol (CSC) and 1,2-dicaproyl-3-stearoyl-sn-glycerol (CCS), the components were found to be immiscible in the solid state, exhibiting eutectic behavior. nih.gov The miscibility in the liquid state was found to be dependent on concentration and the kinetics of crystal growth. nih.gov

The table below summarizes the observed phase behavior in some binary mixtures containing structural analogs of 1,2-Distearoyl-rac-glycerol.

Mixture ComponentsObserved Phase BehaviorReference
SOS / SSOMolecular Compound researchgate.netnii.ac.jp
POP / PPOMolecular Compound (stable) acs.org
OOP / OPOMolecular Compound (metastable) acs.org
PPO / OOPMolecular Compound (metastable) acs.org
PPO / OPOEutectic acs.org
CSC / CCSEutectic nih.gov
SOS / SLSSolid-solution (metastable α and γ forms) dss.go.th

Influence on Vesicle Formation and Stability in Multi-Component Lipid Bilayers

1,2-Distearoyl-rac-glycerol can significantly influence the formation and stability of vesicles, which are enclosed lipid bilayer structures. Due to its amphiphilic nature, with a polar head group and nonpolar acyl chains, DSG can interact with and be incorporated into lipid bilayers, affecting their properties.

The incorporation of DSG can modulate membrane fluidity and stability. In mixtures with sphingomyelin (B164518) (SM), high-melting diacylglycerols like DSG can increase the transition temperature of the mixture, making the resulting bilayers more resistant to solubilization by detergents at lower temperatures. nih.gov This suggests that DSG can enhance the structural integrity of lipid membranes under certain conditions.

The formation of vesicles can be driven by the hydrophobic packing of the distearyl tails of DSG within a copolymer structure, leading to the self-assembly of lipid-polymeric vesicles. nsrrc.org.tw The stability of such vesicles can be enhanced by the entanglement of polymer chains and hydrogen bonding. nsrrc.org.tw

In multi-component lipid systems, the charge of the constituent lipids also plays a crucial role in vesicle stability. Studies on liposomes with varying lipid compositions have shown that the presence of charged lipids can affect their long-term physical stability. brieflands.com While neutral liposomes can be formulated, the inclusion of charged lipids to create either negatively or positively charged vesicles can influence their tendency to aggregate or undergo phase separation. brieflands.com The addition of molecules like cholesterol is also a common strategy to modulate membrane fluidity and enhance the stability of liposomes. acs.org

The table below details the components of different liposomal formulations, highlighting the role of various lipids in achieving desired vesicle properties.

Liposome TypeLipid Composition (molar ratio)Role of ComponentsReference
NeutralDSPC : Cholesterol (70:30)DSPC forms the bilayer, Cholesterol modulates fluidity. brieflands.com
Negatively ChargedDSPC : DSPG : Cholesterol (65:10:25)DSPG provides negative charge, DSPC forms the bilayer, Cholesterol enhances stability. brieflands.com
Positively ChargedDSPC : DOTAP : Cholesterol (65:10:25)DOTAP provides positive charge, DSPC forms the bilayer, Cholesterol enhances stability. brieflands.com

Emerging Research Directions and Future Prospects for 1,2 Distearoyl Rac Glycerol

Exploration of Novel Chemical Modifications for Advanced Applications

The inherent structure of 1,2-Distearoyl-rac-glycerol, with its reactive hydroxyl group, provides a versatile platform for chemical modifications to develop advanced materials for various applications, particularly in drug delivery. unimi.it These modifications aim to enhance properties such as biocompatibility, stability, and targeted delivery of therapeutic agents.

One of the most significant areas of modification is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the molecule. sinopeg.comchemicalbook.com This results in the formation of derivatives like 1,2-distearoyl-rac-glycero-3-methylpolyoxyethylene (mPEG-DSG). sinopeg.comchemicalbook.com PEGylation is a widely used strategy to improve the in vivo stability of nanocarriers by creating a hydrophilic shield that reduces recognition by the immune system, thereby prolonging circulation time. frontiersin.orgnih.gov mPEG-DSG has been utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as siRNA and mRNA, showcasing its importance in modern vaccine and gene therapy technologies. chemicalbook.com

Beyond PEGylation, researchers are exploring other chemical conjugations to impart specific functionalities. These include the attachment of targeting ligands, such as antibodies or peptides, to the glycerol (B35011) backbone. Such modifications would enable the resulting nanocarriers to actively target specific cells or tissues, for instance, cancer cells, thereby increasing the therapeutic efficacy and reducing off-target side effects. nih.gov

Furthermore, the synthesis of biodegradable and biocompatible polymers using glycerol-based building blocks is an expanding field of research. While not exclusively focused on 1,2-Distearoyl-rac-glycerol, the principles of polyester synthesis from glycerol and diacids can be applied to create novel biomaterials with tunable degradation rates and mechanical properties for applications in tissue engineering and regenerative medicine.

Interactive Table: Examples of Chemical Modifications of Diacylglycerols and Their Applications.

Modification Resulting Compound/System Advanced Application Key Benefit
PEGylation mPEG-DSG (1,2-distearoyl-rac-glycero-3-methylpolyoxyethylene) Lipid Nanoparticles (LNPs) for nucleic acid delivery Enhanced circulation time and stability
Ligand Conjugation Targeted Diacylglycerol Derivatives Targeted Drug Delivery Increased specificity to diseased cells/tissues

Integration into Theranostic and Responsive Nanomedicine Systems

The unique physicochemical properties of 1,2-Distearoyl-rac-glycerol and its derivatives make them valuable components in the development of theranostic and responsive nanomedicine systems. mdpi.comnih.gov Theranostics refers to the integration of diagnostic and therapeutic capabilities into a single platform, allowing for simultaneous imaging and treatment of diseases. nih.gov

Theranostic Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, are a cornerstone of nanomedicine. Lipids that are structurally similar to 1,2-Distearoyl-rac-glycerol, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are frequently used in the formulation of theranostic liposomes. frontiersin.orgmdpi.commdpi.com These liposomes can encapsulate both therapeutic agents (e.g., anticancer drugs) and imaging agents (e.g., quantum dots, MRI contrast agents). mdpi.comnih.govnih.gov The inclusion of lipids like DSPC in the liposomal membrane provides stability to the formulation. frontiersin.org Given its structural similarity, 1,2-Distearoyl-rac-glycerol can also be incorporated into these lipid bilayers to modulate their properties.

Responsive Nanomedicine: A key area of innovation is the development of "smart" drug delivery systems that release their payload in response to specific stimuli present in the disease microenvironment. unimi.itnih.govnih.gov These stimuli can be internal, such as changes in pH or enzyme concentrations, or external, like temperature. nih.gov

pH-Responsive Systems: The microenvironment of tumors is often more acidic than healthy tissues. This pH difference can be exploited to trigger drug release from pH-sensitive liposomes. nih.gov Lipids with acidic or basic head groups can be incorporated into liposomal formulations containing structural lipids like 1,2-Distearoyl-rac-glycerol. At lower pH, these titratable lipids can undergo a change in their protonation state, leading to the destabilization of the liposome and the release of its contents. nih.gov

Enzyme-Responsive Systems: Certain enzymes, such as phospholipases, are overexpressed in some pathological conditions. Liposomes can be designed to be substrates for these enzymes. The enzymatic degradation of the liposomal membrane would then lead to a site-specific release of the encapsulated drug.

Thermo-Responsive Systems: Temperature-sensitive liposomes are designed to release their contents when subjected to mild hyperthermia. These formulations often include lipids that undergo a phase transition at a specific temperature, leading to increased membrane permeability. nih.gov Lipids with long saturated acyl chains, such as the stearoyl chains in 1,2-Distearoyl-rac-glycerol, contribute to a higher phase transition temperature, a property that can be fine-tuned in these systems. frontiersin.org

Interactive Table: Responsive Nanomedicine Strategies Involving Diacylglycerol-like Lipids.

Stimulus Mechanism of Action Application
Low pH (Acidic Environment) Protonation of pH-sensitive lipids leading to liposome destabilization. Targeted drug release in tumor microenvironments.
Overexpressed Enzymes Enzymatic degradation of the liposomal membrane. Site-specific drug release at sites of inflammation or tumors.

Application in High-Throughput Screening and Comprehensive Lipidomics Profiling

The well-defined chemical structure and properties of 1,2-Distearoyl-rac-glycerol make it a valuable tool in high-throughput screening (HTS) and lipidomics research.

High-Throughput Screening: HTS is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. fishersci.com In the context of lipid metabolism, there is a significant interest in identifying inhibitors of enzymes such as lipases. nih.gov Synthetic diacylglycerol analogs can be used as substrates in HTS assays to screen for potential lipase inhibitors. nih.gov For instance, chromogenic or fluorogenic substrates that are structurally related to 1,2-Distearoyl-rac-glycerol can be synthesized. The enzymatic cleavage of these substrates by a lipase would result in a measurable signal (color or fluorescence), and a decrease in this signal in the presence of a test compound would indicate potential inhibition.

Lipidomics Profiling: Lipidomics is the large-scale study of lipids in biological systems. nih.gov Mass spectrometry is a key analytical technique in this field, enabling the identification and quantification of hundreds of different lipid species in a sample. nih.gov Accurate quantification in mass spectrometry often requires the use of internal standards, which are compounds of known concentration that are added to a sample to correct for variations in sample processing and analysis.

Given its defined structure and commercial availability in high purity, 1,2-Distearoyl-rac-glycerol is a suitable candidate for use as an internal standard in the quantification of diacylglycerols in biological samples. While a wide range of internal standards are used in lipidomics, the principle remains the same: a known amount of a non-endogenous or low-abundance lipid is added to the sample, and the signal of the endogenous lipids is normalized to the signal of the internal standard.

Interactive Table: Applications of 1,2-Distearoyl-rac-glycerol in HTS and Lipidomics.

Application Area Specific Use Rationale
High-Throughput Screening (HTS) Substrate for lipase activity assays Allows for the rapid screening of potential lipase inhibitors.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,2-Distearoyl-rac-glycerol?

Answer:
Synthesis typically involves esterification of glycerol with stearic acid under controlled conditions (e.g., using acid catalysts like sulfuric acid or lipases). Purification is achieved via column chromatography (silica gel) with gradients of non-polar solvents (e.g., hexane:ethyl acetate). Final purity (≥99%) is confirmed using thin-layer chromatography (TLC) or reverse-phase HPLC . Note that isomer separation (rac- vs. sn-forms) may require chiral columns or enzymatic discrimination.

Basic: What analytical techniques are critical for characterizing 1,2-Distearoyl-rac-glycerol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns acyl chain positions (sn-1,2 vs. sn-1,3) via chemical shifts in 1H^1H- and 13C^{13}C-NMR (e.g., glycerol backbone protons at δ 3.5–4.3 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (610.99 g/mol) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC): Validates purity using silica plates and iodine staining; Rf values depend on solvent polarity .

Advanced: How does 1,2-Distearoyl-rac-glycerol influence lipid nanoparticle (LNP) assembly and drug encapsulation?

Answer:
As a saturated diacylglycerol, it enhances LNP stability by forming rigid hydrophobic cores. Methodologically:

  • Use 1H^1H-NMR and NOESY to map interactions between the compound and drugs (e.g., doxorubicin) in micelles .
  • Molecular dynamics (MD) simulations reveal its role in maintaining micelle structure; stearoyl chains reduce PEG layer mobility, prolonging blood circulation .
  • Compare encapsulation efficiency with unsaturated analogs (e.g., 1,2-dioleoyl derivatives) to assess phase transition temperatures .

Advanced: How can researchers resolve discrepancies in solubility data for 1,2-Distearoyl-rac-glycerol?

Answer:
Solubility varies with solvent polarity and purity:

  • Validation: Cross-check using HPLC (to confirm purity) and dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
  • Solvent systems: Optimize in organic solvents (e.g., chloroform:methanol 2:1) for lipid bilayer studies; note limited water solubility (<1 mg/mL) .

Advanced: What experimental designs are used to study its role in protein kinase C (PKC) activation?

Answer:

  • In vitro assays: Incubate PKC isoforms with 1,2-Distearoyl-rac-glycerol and measure phosphorylation of substrate peptides (e.g., MARCKS) using 32P^{32}P-ATP or fluorescence .
  • Competitive binding: Compare with 1,2-dioleoyl-rac-glycerol to assess acyl chain saturation effects on C1 domain affinity .
  • Crystallography: Co-crystallize PKC-C1 domains with the compound to resolve binding conformations .

Basic: How should 1,2-Distearoyl-rac-glycerol be stored to maintain stability?

Answer:
Store at −20°C under inert gas (argon) to prevent oxidation. For long-term stability (>4 years), lyophilize and seal in amber vials. Monitor degradation via periodic TLC or GC-MS for free fatty acid formation .

Advanced: How to address contradictions in reported biological activity (e.g., antimicrobial vs. inert effects)?

Answer:

  • Dose-dependency: Test across concentrations (0.1–100 µM) in bacterial growth assays (e.g., MIC against S. mutans) .
  • Formulation effects: Evaluate activity in lipid vesicles vs. free form; note that micellar encapsulation may reduce bioavailability .

Basic: What methodologies are used for quantifying 1,2-Distearoyl-rac-glycerol in biological matrices?

Answer:

  • GC-MS: Derivatize with BSTFA to trimethylsilyl ethers; use deuterated internal standards (e.g., 1,2-dioleoyl-rac-glycerol-13C3^{13}C_3) for calibration .
  • LC-MS/MS: Employ C18 columns with isopropanol:acetonitrile gradients; monitor [M+NH4_4]+^+ ions (m/z 629.5) .

Advanced: How to analyze thermal behavior and phase transitions?

Answer:

  • Differential Scanning Calorimetry (DSC): Heat/cool cycles (5°C/min) reveal melting points (~80°C) and gel-to-liquid crystalline transitions .
  • X-ray Diffraction (XRD): Resolve lamellar spacing (d ~5.6 Å) in crystalline states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glycerol distearate
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Glycerol distearate

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